molecular formula C30H44N2O10 B1673226 Hexobendine CAS No. 54-03-5

Hexobendine

Cat. No.: B1673226
CAS No.: 54-03-5
M. Wt: 592.7 g/mol
InChI Key: KRQAMFQCSAJCRH-UHFFFAOYSA-N
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Description

Hexobendine (N,N'-dimethyl-N,N'-bis-[3-(3,4,5-trimethoxybenzoxy)propyl]ethylenediamine dihydrochloride) is a polymethylenediamine derivative initially developed as a coronary vasodilator for treating angina pectoris . It increases coronary blood flow in isolated hearts and anesthetized dogs without significantly affecting systemic blood pressure or heart rate at lower doses (0.25 mg/kg in cats) . Key mechanisms include:

  • Enhanced adenosine activity: this compound inhibits adenosine uptake, potentiating its vasodilatory and negative chronotropic effects .
  • Metabolic modulation: Reduces myocardial metabolic heat production (-0.07 to -0.32°C in cats), improving cardiac efficiency by minimizing energy loss as heat .
  • Protection against hypoxia: At 5×10⁻⁶ g/ml, it preserves contractility in isolated rabbit atria during anoxia .

Properties

IUPAC Name

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQAMFQCSAJCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202302
Record name Hexobendine
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Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54-03-5
Record name Hexobendine
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Record name Hexobendine [USAN:INN:BAN]
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Record name Hexobendine
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Record name Hexobendine
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Record name Hexobendine
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Preparation Methods

Two-Step Esterification and Amine Coupling

The most widely reported synthesis of hexobendine involves a two-step process that combines esterification and nucleophilic substitution (Figure 1).

Synthesis of 3-Chloropropyl 3,4,5-Trimethoxybenzoate

In the first step, 3,4,5-trimethoxybenzoyl chloride (1) reacts with 3-chloropropanol (2) in an anhydrous solvent such as dichloromethane or dioxane. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 3-chloropropanol displaces the chloride on the benzoyl chloride. Triethylamine is often added to scavenge HCl, driving the reaction to completion. The product, 3-chloropropyl 3,4,5-trimethoxybenzoate (3), is isolated via vacuum distillation or column chromatography.

Diamine Coupling to Form this compound

The second step involves reacting two equivalents of the ester (3) with one equivalent of 1,2-dimethylethylenediamine (4) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Heating the mixture to 80–100°C for 12–24 hours facilitates nucleophilic displacement of the chloride by the amine groups, forming the bis-ester derivative. The crude product is purified via recrystallization from methanol or ethanol, yielding this compound as a white crystalline solid.

Key Data:
Parameter Value Source
Molar ratio (3:4) 2:1
Reaction temperature 80–100°C
Solvent DMF, acetonitrile
Yield Not explicitly reported

Alkylation-Reduction Pathway with Subsequent Esterification

An alternative route employs alkylation followed by reduction and esterification (Figure 2).

Synthesis of N,N'-Dimethyl-N,N'-bis(3-Hydroxypropyl)ethylenediamine

Methyl acrylate undergoes Michael addition with N,N'-dimethylethylenediamine in methanol at 0–5°C, forming a bis-ester intermediate. This intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine (Compound A). The reduction step requires careful temperature control (0–25°C) to prevent over-reduction.

Esterification with 3,4,5-Trimethoxybenzoyl Chloride

Compound A reacts with 3,4,5-trimethoxybenzoyl chloride in anhydrous dioxane under nitrogen atmosphere. Pyridine is added to neutralize HCl, facilitating ester bond formation. After refluxing at 100°C for 3 hours, the solvent is evaporated, and the residue is treated with ethyl acetate and sodium carbonate. The organic layer is dried and concentrated to yield the free base of this compound. Conversion to the dihydrochloride salt is achieved by bubbling HCl gas through an ethereal solution, followed by recrystallization from methanol-ether.

Key Data:
Parameter Value Source
Reduction agent LiAlH4 in THF
Esterification solvent Dioxane
Reaction temperature 100°C (reflux)
Yield of free base 86%
Melting point (dihydrochloride) 170–174°C

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The two-step esterification method (Section 1) avoids the use of LiAlH4, making it safer and more scalable for industrial production. However, the alkylation-reduction pathway (Section 2) offers higher yields (86% for the free base), albeit with additional purification steps.

Salt Formation

This compound is typically administered as the dihydrochloride salt to enhance solubility. Salt formation involves treating the free base with HCl gas in ether, yielding a hygroscopic solid that requires storage under inert atmosphere.

Critical Data Tables

Table 1. Physicochemical Properties of this compound and Its Salts

Property This compound Free Base This compound Dihydrochloride
Molecular formula C30H44N2O10 C30H44N2O10·2HCl
Molecular weight (g/mol) 592.686 665.603
Melting point (°C) 75–77 170–174
Solubility Insoluble in water Slightly soluble in water
pKa 4.52, 8.47 Not reported
CAS Number 54-03-5 50-62-4
Source

Table 2. Reaction Conditions for Key Steps

Step Reagents/Conditions Yield/Outcome
Esterification (Method 1) 3,4,5-Trimethoxybenzoyl chloride, 3-chloropropanol, DMF Intermediate 3
Amine coupling (Method 1) 1,2-Dimethylethylenediamine, 80–100°C This compound free base
Reduction (Method 2) LiAlH4, THF, 0–25°C Compound A (86%)
Salt formation HCl gas in ether Dihydrochloride (170–174°C)

Chemical Reactions Analysis

Types of Reactions

Hexobendine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form corresponding reduced products.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hexobendine dihydrochloride has the molecular formula C30H46Cl2N2O10C_{30}H_{46}Cl_{2}N_{2}O_{10} and acts as a vasodilator by inhibiting the reuptake of adenosine. This mechanism enhances myocardial blood flow, particularly beneficial for patients with conditions like angina pectoris. Unlike traditional vasodilators that primarily rely on nitric oxide release, this compound's unique action on adenosine pathways may offer additional therapeutic benefits in specific patient populations .

Clinical Applications

This compound has several clinical applications, particularly related to its effects on cardiovascular health:

  • Angina Pectoris Treatment : this compound is primarily used to alleviate symptoms associated with angina pectoris by improving blood flow to the heart muscle .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties due to enhanced cerebral blood flow, which may be beneficial in conditions like ischemic strokes .
  • Muscle Function Enhancement : Some studies suggest that this compound might improve muscle strength and fatigue resistance in animal models, indicating possible applications in neuromuscular disorders.

Vascular Effects

Research has demonstrated that this compound significantly increases myocardial blood flow without adversely affecting cardiac contractility or systemic arterial blood pressure. In studies involving anesthetized cats, doses of 0.25 mg/kg led to marked increases in myocardial blood flow and decreased myocardial metabolic heat production . Higher doses resulted in decreased systemic arterial pressure, indicating a complex interaction with cardiovascular dynamics.

Cognitive and Behavioral Studies

Experimental studies have explored the effects of this compound on cognitive functions. A notable study indicated improvements in focal attention and reactive behavior under stress conditions among female subjects, suggesting potential applications in enhancing cognitive performance during stressful situations .

Comparative Analysis with Other Vasodilators

This compound's unique mechanism distinguishes it from other vasodilators. The following table summarizes its comparison with similar compounds:

Compound Name Mechanism of Action Primary Use Unique Features
AdenosineActs directly on adenosine receptorsAntiarrhythmicRapidly induces vasodilation
NitroglycerinReleases nitric oxideAngina pectorisFast-acting; used in acute settings
Isosorbide DinitrateReleases nitric oxideChronic anginaLong-acting; used for prevention
This compound Dihydrochloride Inhibits adenosine uptakeAngina pectorisUnique dual action on both coronary and cerebral arteries

Ongoing Research and Future Directions

While this compound has established clinical applications, ongoing research aims to clarify its broader therapeutic potential. Studies are investigating its effects on:

  • Glucose Metabolism : Initial findings suggest possible roles in lowering glucose levels, warranting further investigation into its metabolic effects.
  • Cognitive Function : Continued exploration into how this compound may enhance cognitive performance under stress could open new avenues for treatment in psychological and neurological conditions.

Mechanism of Action

Hexobendine exerts its effects by inhibiting the reuptake of adenosine, a nucleoside that plays a crucial role in various physiological processes. By preventing the reabsorption of adenosine, this compound increases its concentration in the bloodstream. Adenosine then binds to its receptors on blood vessels, causing them to dilate and improve blood flow. This mechanism is particularly beneficial in conditions like angina pectoris, where improved blood flow can alleviate symptoms .

Comparison with Similar Compounds

Amyl Nitrite

Parameter Hexobendine Amyl Nitrite
Coronary Flow Sustained increase (34–810% in cats) Transient increase
Metabolic Heat Significant reduction (-0.15°C avg) Moderate reduction
Systemic Effects Mild hypotension at high doses Pronounced hypotension
Mechanism Adenosine potentiation + direct vasodilation Direct nitric oxide release

This compound’s sustained coronary flow enhancement and metabolic efficiency improvements contrast with Amyl Nitrite’s transient action and systemic side effects .

Propranolol and H56/28 (Beta-Blockers)

Parameter This compound Propranolol/H56/28
Mechanism Reduces metabolic heat production Blocks β-adrenergic receptors
Heart Rate Minimal initial reduction (189 → 179 bpm) Significant bradycardia
Oxygen Demand Decreases via metabolic efficiency Decreases via reduced contractility

This compound avoids β-blocker-induced bradycardia while achieving comparable oxygen demand reduction through metabolic modulation .

Adenosine

Parameter This compound Adenosine
Duration Prolonged (up to 45 minutes) Short-lived (minutes)
Systemic Effects Mild hypotension at high doses Severe hypotension, AV block
Synergy Potentiates adenosine’s effects N/A

This compound enhances adenosine’s coronary vasodilation (e.g., 15–40% flow increase in dogs) while mitigating its rapid degradation and systemic side effects .

Dipyridamole and Dilazep

Parameter This compound Dipyridamole/Dilazep
Adenosine Uptake Kᵢ = 4.6–312.5 nM (species-dependent) Kᵢ = 11.5–1,084 nM
Cerebral Flow Increases in stroke patients (15–40%) Limited cerebral data
Rheological Effects Reduces erythrocyte viscosity No significant effect

This compound’s broader action on cerebral circulation and rheology (improving erythrocyte flexibility) differentiates it from Dipyridamole, which primarily targets coronary flow .

Papaverine

Parameter This compound Papaverine
Cerebral Flow Increases regional flow post-stroke Increases flow but inconsistent
Mechanism Adenosine + direct vasodilation Phosphodiesterase inhibition
Safety Well-tolerated in clinical trials Risk of arrhythmias

This compound’s dual coronary-cerebral efficacy and favorable safety profile make it preferable for patients with comorbid vascular conditions .

Pentoxifylline

Parameter This compound Pentoxifylline
Viscosity Reduction Significant at 10⁻⁵ M (hyperosmotic) No effect under tested conditions
Mechanism ATP elevation/membrane modulation Phosphodiesterase inhibition

This compound’s unique ability to improve erythrocyte flexibility addresses microcirculatory impairments, a limitation of Pentoxifylline .

Key Research Findings

  • Myocardial Efficiency : this compound reduces metabolic heat production by 0.15°C (avg) in cats, improving energy utilization without altering oxygen consumption .
  • Adenosine Synergy: Augments adenosine’s coronary effects by inhibiting uptake (e.g., 40% flow increase in dogs) while avoiding systemic hypotension .

Biological Activity

Hexobendine, a compound known for its vasodilatory properties, has been the subject of various studies examining its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

This compound, specifically in its dihydrochloride form, has the molecular formula C30H46Cl2N2O10C_{30}H_{46}Cl_2N_2O_{10}. It is primarily recognized for its ability to act as a vasodilator, enhancing blood flow in specific vascular beds while exhibiting minimal effects on heart rate and systemic arterial pressure .

  • Vasodilation :
    • This compound facilitates the dilation of cerebral and coronary arteries, significantly increasing myocardial blood flow. This effect is particularly beneficial for patients with conditions such as angina pectoris, where improved oxygen delivery to the heart is crucial .
    • Studies have indicated that this compound enhances the effects of adenosine, a known vasodilator, further potentiating coronary vasodilation during cardiac stimulation .
  • Impact on Myocardial Function :
    • Research involving anesthetized cats demonstrated that this compound increases myocardial blood flow without significantly altering cardiac contractility or systemic blood pressure at lower doses. However, higher doses may lead to decreased contractility and increased left ventricular end-diastolic pressure .
  • Neuromuscular Effects :
    • Preliminary studies suggest that this compound may influence neuromuscular function, potentially improving muscle strength and resistance to fatigue in animal models. The exact mechanisms remain under investigation.

Research Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

Study ReferenceSubjectKey Findings
Isolated guinea-pig heartsThis compound potentiated adenosine-induced coronary vasodilation without affecting responses to isoprenaline.
Anesthetized catsIncreased myocardial blood flow observed; larger doses decreased systemic arterial pressure and contractility.
Various animal modelsIndications of improved muscle strength and fatigue resistance; further research needed for human applicability.

Potential Therapeutic Applications

This compound's vasodilatory properties suggest potential applications in treating cardiovascular conditions. Its ability to enhance blood flow could be beneficial in managing angina pectoris and possibly other ischemic heart diseases. Furthermore, ongoing research into its neuroprotective effects may open avenues for treating conditions related to impaired cerebral blood flow .

Q & A

Q. How does hexobendine affect myocardial blood flow (MBF) in experimental models, and what validated protocols exist for measuring this effect?

this compound induces a near-doubling of myocardial blood flow (from 4.8 ± 0.9 to 9.5 ± 2.6 conductivity increment units ×10⁻⁴) in canine models, as demonstrated by controlled intravenous administration. Key methodologies include:

  • Dosage standardization : Use 0.5–1.0 mg/kg IV to ensure reproducibility.
  • Measurement techniques : Electromagnetic flowmetry or radioactive microspheres for MBF quantification.
  • Control parameters : Monitor mean blood pressure (MBP) and vascular resistance to contextualize flow changes .

Q. What experimental evidence supports this compound’s role as an adenosine uptake inhibitor?

In vitro studies using human lung fragments show this compound (5 μM) inhibits adenosine uptake, enhancing extracellular adenosine levels. Methodological steps:

  • Preincubation : 15-minute pre-treatment with this compound to block uptake transporters.
  • Co-administration : Combine with adenosine receptor agonists (e.g., NECA) to isolate uptake effects.
  • Quantification : Measure histamine/SRS-A release inhibition via radioimmunoassays .

Q. What are the standard protocols for evaluating this compound’s antiplatelet effects in cardiovascular research?

this compound’s HCl salt is used in platelet aggregation assays:

  • In vitro setup : Use platelet-rich plasma (PRP) treated with 10–50 μM this compound.
  • Agonist challenge : Induce aggregation with ADP or collagen.
  • Measurement : Optical aggregometry to quantify inhibition rates .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s impact on regional cerebral blood flow (rCBF) in post-stroke models?

A 1972 clinical study on stroke patients used:

  • Administration : 10 mg IV this compound infused over 10 minutes.
  • rCBF measurement : ¹³³Xenon clearance techniques to map flow changes.
  • Ancillary metrics : Monitor cerebral oxygen consumption (CMRO₂) and cardiac output to differentiate direct vasodilation from systemic effects .

Q. How can contradictions in this compound’s effects on vascular resistance across studies be resolved?

Discrepancies (e.g., 41% reduction in vascular resistance in canines vs. minimal changes in primates) may stem from:

  • Species-specific responses : Validate models using comparative dosages (e.g., 0.5 mg/kg in dogs vs. 0.2 mg/kg in primates).
  • Concurrent medications : Control for interactions with anticoagulants or β-blockers.
  • Hemodynamic context : Correlate resistance changes with baseline MBP and heart rate .

Q. What methodological considerations are critical for integrating this compound with other adenosine modulators in neuropharmacological studies?

Co-administration with dipyridamole (5 μM) requires:

  • Temporal sequencing : Preincubate this compound 10 minutes prior to dipyridamole to avoid competitive uptake inhibition.
  • Receptor profiling : Use selective antagonists (e.g., xanthines) to distinguish A₁ vs. A₂ receptor contributions.
  • Functional assays : Electrophysiological recordings (e.g., fEPSP in hippocampal slices) to assess synaptic modulation .

Q. How should long-term cerebrovascular studies of this compound be structured to account for cumulative effects?

A phased approach is recommended:

  • Acute phase : Single-dose IV trials with immediate rCBF and ECG monitoring.
  • Chronic phase : Oral administration (5 mg/kg/day) over 4–6 weeks in rodent models.
  • Outcome metrics : Histopathological analysis for microvascular integrity and MRI for perfusion mapping .

Data Contradiction Analysis

Q. Why do some studies report minimal heart rate changes with this compound, while others suggest indirect chronotropic effects?

  • Dosage dependency : Lower doses (≤0.5 mg/kg) show negligible heart rate changes, while higher doses (≥1.0 mg/kg) may trigger reflex tachycardia via baroreceptor activation.
  • Model variability : Anesthetized vs. conscious models exhibit differing autonomic responses.
  • Data normalization : Express heart rate as % change from baseline to harmonize cross-study comparisons .

Methodological Best Practices

  • Reproducibility : Adhere to species-specific dosing (e.g., 0.5 mg/kg IV in dogs, 10 mg in humans) and validate purity via HPLC .
  • Ethical compliance : For human trials, align with IRB protocols for stroke patient selection (e.g., NIHSS ≥5, exclusion of hypotension) .
  • Data reporting : Use standardized units (e.g., conductivity increment units for MBF, mm Hg for MBP) and disclose variability ranges .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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